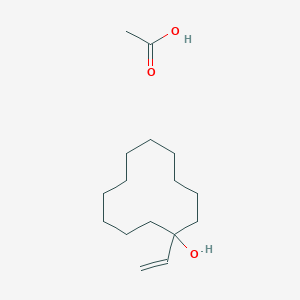
3-Buten-1-ol, trichloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Buten-1-ol, trichloroacetate is an organic compound with the molecular formula C6H7Cl3O2 and a molecular weight of 217.478. This compound is a derivative of 3-Buten-1-ol, where the hydroxyl group is esterified with trichloroacetic acid. It is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-1-ol, trichloroacetate typically involves the esterification of 3-Buten-1-ol with trichloroacetic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial distillation or crystallization techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-Buten-1-ol, trichloroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the hydroxyl group.
Substitution: The trichloroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the trichloroacetate group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 3-Buten-1-ol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
3-Buten-1-ol, trichloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Buten-1-ol, trichloroacetate involves its reactivity as an ester. The ester group can undergo hydrolysis to release 3-Buten-1-ol and trichloroacetic acid. The compound can also participate in nucleophilic substitution reactions, where the trichloroacetate group is replaced by other nucleophiles. These reactions are facilitated by the electron-withdrawing nature of the trichloroacetate group, which makes the carbonyl carbon more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
3-Buten-1-ol: The parent compound, which lacks the trichloroacetate group.
3-Bromo-3-buten-1-ol: A similar compound where the hydroxyl group is substituted with a bromine atom.
3-Methyl-2-buten-1-ol: An unsaturated alcohol with a methyl group at the second carbon
Uniqueness
3-Buten-1-ol, trichloroacetate is unique due to the presence of the trichloroacetate group, which imparts distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .
Properties
CAS No. |
90449-06-2 |
|---|---|
Molecular Formula |
C6H7Cl3O2 |
Molecular Weight |
217.5 g/mol |
IUPAC Name |
but-3-enyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C6H7Cl3O2/c1-2-3-4-11-5(10)6(7,8)9/h2H,1,3-4H2 |
InChI Key |
JNUGOAAJACVGAL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCOC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


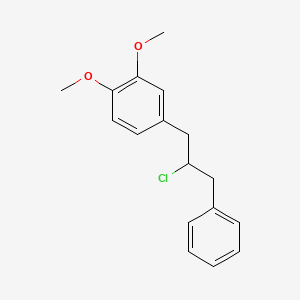
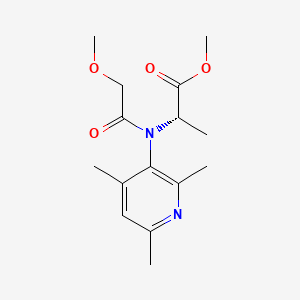
![N-[1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B14347731.png)
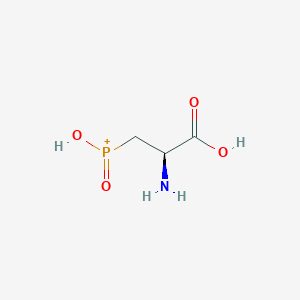
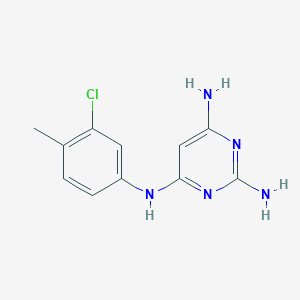
![2-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14347746.png)
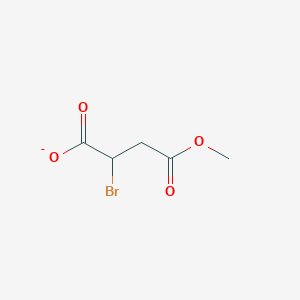
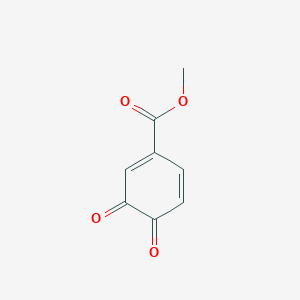

![4-[(Benzyloxy)carbonyl]-3-carboxyphenolate](/img/structure/B14347755.png)
![N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide](/img/structure/B14347759.png)
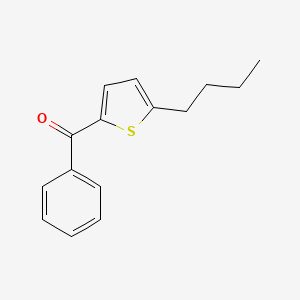
![2-[(Z)-2-(2-chlorophenyl)ethenyl]-3-methylpyridine](/img/structure/B14347770.png)
